

What is the chemical structure of Rauvotetraphylline C

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Compound of Interest

Compound Name: *Rauvotetraphylline C*

Cat. No.: *B15592083*

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An In-depth Technical Guide to Rauvotetraphylline C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline C is a sarpagine-type indole alkaloid isolated from the aerial parts of *Rauvolfia tetraphylla*. As a member of the extensive family of *Rauvolfia* alkaloids, it represents a molecule of interest for further investigation into its biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the experimental protocols for its isolation and characterization.

Chemical Structure and Properties

Rauvotetraphylline C possesses a complex pentacyclic indole alkaloid scaffold. Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR and high-resolution mass spectrometry.

Chemical Structure:


 Chemical Structure of Rauvotetraphylline C

Image Source: BioCrick

Physicochemical Data

Property	Value	Reference
Molecular Formula	C ₂₈ H ₃₄ N ₂ O ₇	[1]
Molecular Weight	510.58 g/mol	[1]
CAS Number	1422506-51-1	[1]
Appearance	Amorphous powder	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate	[1]

Spectroscopic Data

The structural confirmation of **Rauvotetraphylline C** was achieved through detailed analysis of its spectral data. High-resolution mass spectrometry revealed the [M + H]⁺ peak at m/z 511.2431, which corresponds to the molecular formula C₂₈H₃₄N₂O₇[2]. The ¹H and ¹³C NMR data, acquired in CD₃OD, are summarized below.

¹³C NMR (CD₃OD) Spectroscopic Data[2]:

Position	Chemical Shift (δ) ppm
2	110.1 (d)
3	52.3 (d)
5	55.4 (d)
6	35.1 (t)
7	111.4 (s)
8	129.2 (d)
9	119.5 (d)
10	123.1 (d)
11	112.0 (d)
12	158.2 (s)
13	138.8 (s)
14	33.3 (t)
15	32.5 (d)
16	46.8 (d)
17	53.0 (t)
18	12.6 (q)
19	130.6 (d)
20	139.8 (d)
21	23.6 (q)
1'	102.8 (d)
2'	75.3 (d)
3'	78.1 (d)
4'	71.5 (d)

5'	78.0 (d)
6'	62.8 (t)
NCH ₃	41.7 (q)
E-3-oxo-1-butenyl	151.7 (d), 131.6 (d), 201.1 (s), 27.0 (q)

¹H NMR (CD₃OD) Spectroscopic Data Highlights[2]:

The ¹H NMR spectrum showed characteristic signals for a sarpagine-type alkaloid. Notably, it displayed resonances for an E-3-oxo-1-butenyl unit at δH 6.73 (dd, J = 15.8, 9.1 Hz), 6.06 (d, J = 15.8 Hz), and 2.22 (s)[2].

Experimental Protocols

Isolation of Rauvotetraphylline C

The isolation of **Rauvotetraphylline C** from the aerial parts of *Rauvolfia tetraphylla* involves a multi-step extraction and chromatographic purification process[2].

- **Extraction:** The air-dried and powdered aerial parts of *R. tetraphylla* are extracted with 95% ethanol at room temperature. The resulting extract is concentrated under reduced pressure.
- **Acid-Base Partitioning:** The crude extract is suspended in water and partitioned with ethyl acetate. The aqueous layer is then basified with ammonia solution to pH 9-10 and subsequently extracted with chloroform.
- **Chromatographic Separation:** The chloroform extract is subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol.
- **Further Purification:** Fractions containing **Rauvotetraphylline C** are further purified using repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to yield the pure compound.

Structure Elucidation Methodology

The chemical structure of **Rauvotetraphylline C** was determined using a combination of the following spectroscopic techniques[2]:

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact molecular weight and molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To determine the proton environments and their connectivities.
 - ^{13}C NMR and DEPT: To identify the number and types of carbon atoms (CH_3 , CH_2 , CH , C).
 - 2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecular framework through proton-proton and proton-carbon correlations.
 - ROESY: To determine the stereochemistry of the molecule through space correlations.

Biological Activity

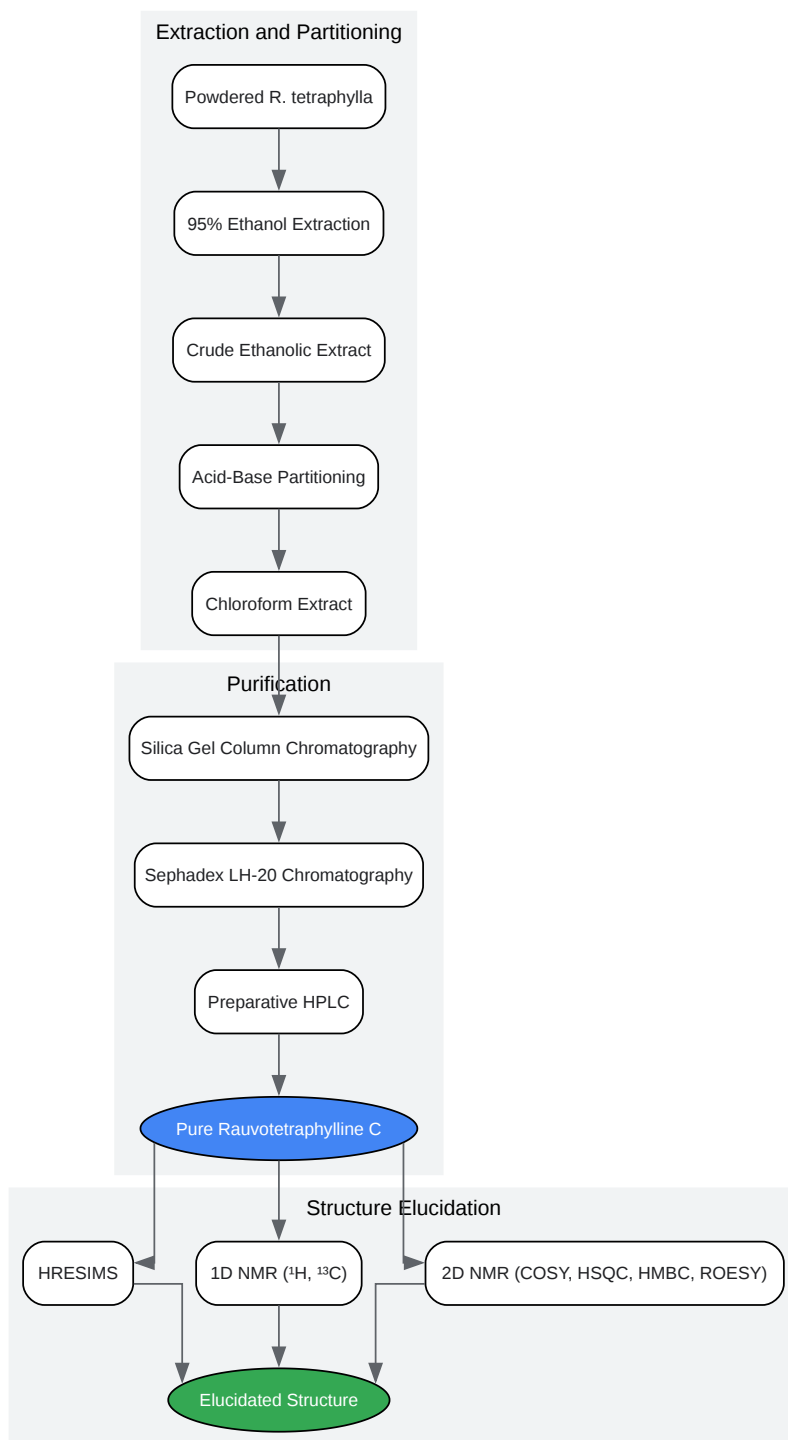
The initial investigation of **Rauvotetraphylline C** included an evaluation of its cytotoxic activity. While the broader study on Rauvotetraphyllines from *R. tetraphylla* explored cytotoxicity, specific IC_{50} values for **Rauvotetraphylline C** against various cancer cell lines have not been detailed in the preliminary reports[3][4]. Further research is required to fully characterize its pharmacological profile.

Visualizations

Isolation and Characterization Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Rauvotetraphylline C**.

Workflow for Rauvotetraphylline C Isolation and Characterization

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